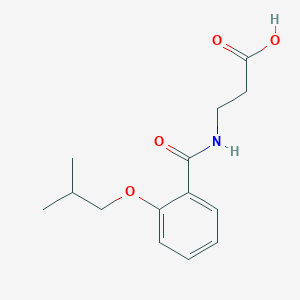![molecular formula C20H19FO3 B5787660 7-[(3-fluorobenzyl)oxy]-8-methyl-4-propyl-2H-chromen-2-one](/img/structure/B5787660.png)
7-[(3-fluorobenzyl)oxy]-8-methyl-4-propyl-2H-chromen-2-one
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
7-[(3-fluorobenzyl)oxy]-8-methyl-4-propyl-2H-chromen-2-one is a synthetic compound that belongs to the class of coumarin derivatives. This compound has gained significant attention in recent years due to its potential applications in scientific research. The compound has been synthesized using various methods, and its mechanism of action and biochemical and physiological effects have been extensively studied.
Mechanism of Action
The mechanism of action of 7-[(3-fluorobenzyl)oxy]-8-methyl-4-propyl-2H-chromen-2-one is not fully understood. However, studies have suggested that the compound may exert its cytotoxic effects by inhibiting the activity of topoisomerase II, an enzyme that is essential for DNA replication and transcription. The compound may also induce apoptosis in cancer cells by activating the caspase cascade.
Biochemical and Physiological Effects:
Studies have shown that 7-[(3-fluorobenzyl)oxy]-8-methyl-4-propyl-2H-chromen-2-one exhibits various biochemical and physiological effects. The compound has been shown to inhibit the proliferation of cancer cells and induce apoptosis. The compound may also have anti-inflammatory and antioxidant properties.
Advantages and Limitations for Lab Experiments
One of the major advantages of using 7-[(3-fluorobenzyl)oxy]-8-methyl-4-propyl-2H-chromen-2-one in lab experiments is its potential as a cytotoxic agent against cancer cells. The compound may also have anti-inflammatory and antioxidant properties. However, the compound has limitations, including its low solubility in water and its potential toxicity to normal cells.
Future Directions
There are several future directions for the research on 7-[(3-fluorobenzyl)oxy]-8-methyl-4-propyl-2H-chromen-2-one. One of the directions is to investigate the mechanism of action of the compound in more detail. Another direction is to explore the potential of the compound as a therapeutic agent for cancer treatment. Further studies are also needed to investigate the potential of the compound as an anti-inflammatory and antioxidant agent.
Synthesis Methods
Various methods have been reported for the synthesis of 7-[(3-fluorobenzyl)oxy]-8-methyl-4-propyl-2H-chromen-2-one. One of the commonly used methods involves the condensation of 3-fluorobenzaldehyde with ethyl acetoacetate, followed by cyclization with ammonium acetate. Another method involves the reaction of 3-fluorobenzyl bromide with 8-methyl-4-propylcoumarin in the presence of potassium carbonate. The yield of the compound varies depending on the method used.
Scientific Research Applications
7-[(3-fluorobenzyl)oxy]-8-methyl-4-propyl-2H-chromen-2-one has been studied extensively for its potential applications in scientific research. One of the major applications of this compound is in the field of cancer research. Studies have shown that this compound exhibits cytotoxic activity against various cancer cell lines, including breast cancer, colon cancer, and lung cancer. The compound has also been shown to induce apoptosis in cancer cells.
properties
IUPAC Name |
7-[(3-fluorophenyl)methoxy]-8-methyl-4-propylchromen-2-one |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H19FO3/c1-3-5-15-11-19(22)24-20-13(2)18(9-8-17(15)20)23-12-14-6-4-7-16(21)10-14/h4,6-11H,3,5,12H2,1-2H3 |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
AQORIADXMZZNAU-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCC1=CC(=O)OC2=C1C=CC(=C2C)OCC3=CC(=CC=C3)F |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H19FO3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
326.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
7-[(3-fluorobenzyl)oxy]-8-methyl-4-propyl-2H-chromen-2-one | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![N-1,3-benzodioxol-5-yl-N'-[2-(difluoromethoxy)-5-methylphenyl]urea](/img/structure/B5787590.png)
![N'-(7-tert-butyl-2-methyl-4-oxo-5,6,7,8-tetrahydro[1]benzothieno[2,3-d]pyrimidin-3(4H)-yl)-N,N-dimethylimidoformamide](/img/structure/B5787599.png)
![3-(4-chlorophenyl)-N-{[(2-fluorophenyl)amino]carbonothioyl}acrylamide](/img/structure/B5787602.png)
![2-(2-furyl)-3-[(2-furylmethylene)amino]-2,3-dihydro-4(1H)-quinazolinone](/img/structure/B5787607.png)
![4-methyl-1-[(4-nitro-1H-imidazol-1-yl)acetyl]piperidine](/img/structure/B5787609.png)
![4-Bromo-N-(4-chloro-benzyl)-N-[2-(4-methyl-piperazin-1-yl)-2-oxo-ethyl]-benzenesulfonamide](/img/structure/B5787616.png)

![N-(3-chloro-4-methoxyphenyl)-N-(2-oxo-2-{2-[1-(2-thienyl)ethylidene]hydrazino}ethyl)benzenesulfonamide](/img/structure/B5787624.png)




![3-[(diethylamino)sulfonyl]-4-methyl-N-2-pyridinylbenzamide](/img/structure/B5787668.png)
